![molecular formula C12H10ClN3O3 B2496820 4-chloro-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline CAS No. 240799-47-7](/img/structure/B2496820.png)
4-chloro-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-chloro-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline” is a complex organic molecule that contains several functional groups . It has a chloro group attached to a benzene ring, an oxazole ring which is a five-membered ring containing an oxygen and a nitrogen, a nitro group (-NO2), and an aniline group which is a benzene ring attached to an amino group (-NH2) .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the benzene ring. The exact structure would need to be confirmed using spectroscopic techniques such as NMR or IR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the functional groups. For example, the nitro group is electron-withdrawing, which would make the benzene ring less reactive towards electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present. For example, nitro compounds tend to have high dipole moments due to the polar character of the nitro group .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “4-chloro-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline”, also known as “N-(4-chlorophenyl)-N-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]amine”.
Pharmaceutical Research
This compound is of interest in pharmaceutical research due to its potential biological activities. It can be studied for its antimicrobial and antifungal properties , given the presence of the nitro group, which is known to enhance such activities . Researchers can explore its efficacy against various bacterial and fungal strains, potentially leading to the development of new antibiotics or antifungal agents.
Cancer Research
The compound’s structure suggests it could be a candidate for anticancer studies . The nitro group and the isoxazole ring are often found in molecules with cytotoxic properties. Researchers can investigate its ability to inhibit cancer cell growth or induce apoptosis in cancer cells, contributing to the development of novel cancer therapies .
Material Science
In material science, this compound can be explored for its electronic properties . The conjugated system within its structure might make it suitable for use in organic electronics , such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Its stability and electronic characteristics can be studied to enhance the performance of these devices .
Toxicology Studies
The compound can be evaluated for its toxicological properties. Understanding its toxicity profile, including acute and chronic effects, is essential for its safe use in any application. Toxicology studies can help determine safe exposure levels and potential risks to human health.
These applications highlight the diverse potential of “4-chloro-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline” in various fields of scientific research. Each application requires thorough investigation to fully understand the compound’s properties and potential benefits.
Source 1 Source 2 Source 3 : Source 4 : Source 5 : Source 6 : Source 7 : Source 8
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
4-chloro-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O3/c1-8-12(16(17)18)11(19-15-8)6-7-14-10-4-2-9(13)3-5-10/h2-7,14H,1H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVPPKKMLPNYIG-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1[N+](=O)[O-])C=CNC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1[N+](=O)[O-])/C=C/NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-(1-(4-chlorophenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol](/img/structure/B2496738.png)
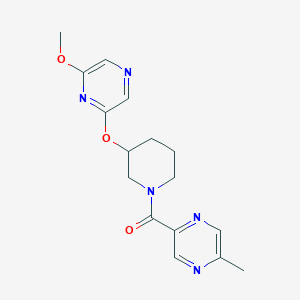
![5-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2496744.png)
![2-[(2-Methoxybenzyl)amino]-5-nitrobenzonitrile](/img/structure/B2496747.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-(thiophen-3-yl)phenyl)methanone](/img/structure/B2496748.png)
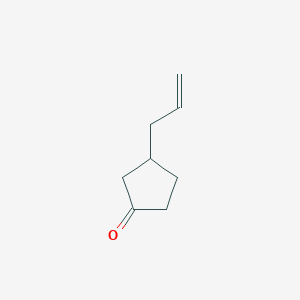
![N-[cyano(thiophen-3-yl)methyl]-2-[5-methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]acetamide](/img/structure/B2496751.png)
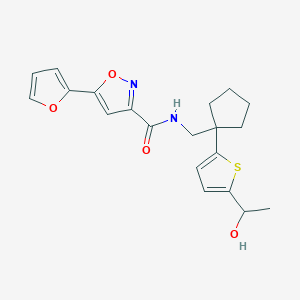
![2-methoxy-N-[3-[(2-methoxybenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B2496754.png)
![3-(1-(Benzo[b]thiophene-2-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione](/img/structure/B2496755.png)
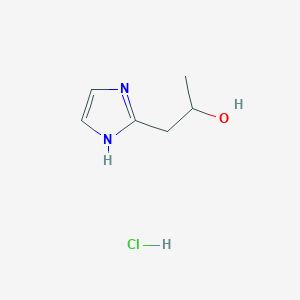
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2496757.png)
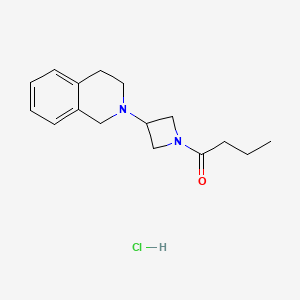
![(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3,4-difluorophenyl)methanone](/img/structure/B2496760.png)